molecular formula C17H19NO4S B2845124 Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 107113-09-7

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2845124
CAS RN: 107113-09-7
M. Wt: 333.4
InChI Key: RHMYLSCYCYSANN-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two methyl groups attached to it. It also has a carboxylate ester group (COOEt), an amide group (CONH2), and a methoxy group (OCH3) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry would typically be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The thiophene ring, the amide group, and the ester group could potentially be sites of reactivity .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Certain derivatives demonstrated excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. These findings indicate the potential application of ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Antiproliferative Activity

A series of thiophene derivatives, including closely related ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, were prepared and evaluated for their antiproliferative activity against cancer cell lines. Some compounds showed significant activity, particularly against breast and colon cancer cell lines, suggesting the potential of ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate derivatives in cancer research (Ghorab et al., 2013).

Neuroleptic Agents

Derivatives of substituted 6-methoxysalicylamides, synthesized from 2,6-dimethoxybenzamides, were found to have potent antidopamine activity, suggesting their potential use as neuroleptic agents. This indicates the possible application of ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate derivatives in the development of new treatments for neurological disorders (de Paulis et al., 1985).

Polymer Science

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate derivatives could have applications in polymer science, as seen in studies involving similar compounds for the synthesis of linear polymers and cross-linked networks. This suggests potential use in materials science for the development of new polymeric materials (Yamasaki & Patrickios, 2003).

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate are cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, making them important targets for cancer therapy.

Mode of Action

The compound interacts with its targets (CDK6 and CDK9) by inhibiting their activity This inhibition disrupts the cell cycle and transcription processes, leading to the cessation of cell proliferation

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects the cell cycle and transcription pathways. The disruption of these pathways leads to the arrest of the cell cycle, preventing the proliferation of cancer cells . The downstream effects of this disruption can include apoptosis or programmed cell death.

Result of Action

The compound has shown cytotoxic potential on MCF-7 and T98G cancer cell lines . It appears to induce apoptosis, as suggested by the acridine orange/ethidium bromide staining assay in SKOV-3 cells . All the synthesized compounds were found to be non-toxic against normal cells (df-2) .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it. Without specific information, it’s hard to provide a detailed safety assessment .

Future Directions

The future research directions involving this compound could include studying its potential uses, such as in medicine or materials science, and investigating its properties further .

properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-5-22-17(20)14-10(2)11(3)23-16(14)18-15(19)12-6-8-13(21-4)9-7-12/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMYLSCYCYSANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

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